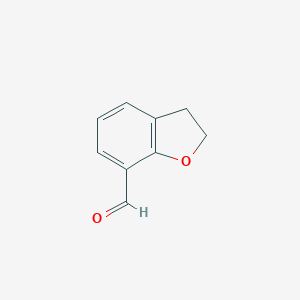

2,3-Dihydrobenzofuran-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXXUGOCVBQNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383520 | |

| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196799-45-8 | |

| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS number 196799-45-8), a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents, particularly Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are provided to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow crystalline powder. Its core structure, a dihydrobenzofuran ring system, is a prevalent scaffold in numerous biologically active compounds.

| Property | Value | Reference |

| CAS Number | 196799-45-8 | [1][2] |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 277.6±29.0 °C (Predicted) | [3] |

| Density | 1.222±0.06 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available in public databases. The following data is based on closely related structures and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the two methylene groups of the dihydrofuran ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.9 | s | -CHO |

| ~7.6 | d | Ar-H |

| ~7.4 | d | Ar-H |

| ~7.0 | t | Ar-H |

| ~4.6 | t | -OCH₂- |

| ~3.2 | t | -CH₂- |

¹³C NMR (Predicted): The carbon NMR would display signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the dihydrofuran moiety.

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~160 | Ar-C-O |

| ~135 | Ar-C |

| ~129 | Ar-CH |

| ~125 | Ar-CH |

| ~121 | Ar-C-CHO |

| ~110 | Ar-CH |

| ~72 | -OCH₂- |

| ~30 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and vibrations associated with the aromatic and dihydrofuran rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2800 | Medium | C-H stretch (aliphatic) |

| ~2750-2700 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular ion) |

| 147 | [M-H]⁺ |

| 119 | [M-CHO]⁺ |

Synthesis and Experimental Protocols

This compound is typically synthesized from 2,3-dihydrobenzofuran through a formylation reaction or via the reduction of a corresponding carboxylic acid derivative.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol is adapted from methodologies for the carboxylation of related aromatic compounds.[5][6]

-

Reaction Setup: A solution of 2,3-dihydrobenzofuran in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: The solution is cooled to -78 °C, and n-butyllithium (n-BuLi) is added dropwise, followed by the addition of tetramethylethylenediamine (TMEDA) to facilitate ortho-lithiation. The reaction mixture is stirred at low temperature for a specified period.

-

Carboxylation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl). The precipitated product, 2,3-dihydrobenzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Reduction to this compound

This is a general procedure for the reduction of a carboxylic acid to an aldehyde.

-

Activation (optional but recommended): The carboxylic acid can be converted to a more reactive derivative, such as a Weinreb amide or an acid chloride, to prevent over-reduction to the alcohol.

-

Reduction: The activated carboxylic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched at low temperature with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution). The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. A notable application is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for cancer therapy.

Role in PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5] Derivatives of 2,3-dihydrobenzofuran-7-carboxamide, synthesized from the corresponding aldehyde, have shown potent PARP-1 inhibitory activity.[5][7]

Caption: Simplified PARP-1 signaling pathway and mechanism of inhibition.

Biological Activity of Derivatives

The aldehyde functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold allows for diverse chemical modifications, leading to the synthesis of libraries of compounds with varying biological activities. For instance, conversion to a carboxamide is a key step in creating potent PARP-1 inhibitors.[5][7]

| Derivative | Target | IC₅₀ | Reference |

| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 9.45 µM | [5][7] |

| Substituted benzylidene derivatives | PARP-1 | 0.079 - 0.718 µM | [5][7] |

| 3',4'-dihydroxybenzylidene derivative | PARP-1 | 0.531 µM | [5][7] |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8][9] It is important to avoid contact with skin, eyes, and clothing.[8][9] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility in the development of PARP-1 inhibitors highlights its importance in modern drug discovery, particularly in the field of oncology. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their research and development activities. Further exploration of its reactivity and the biological activities of its derivatives is a promising area for future investigation.

References

- 1. rsc.org [rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Dihydrobenzofuran-7-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its chemical structure consists of a dihydrobenzofuran core with a carbaldehyde group at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 196799-45-8 | [1][2] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | [2] |

| Synonyms | 2,3-dihydrobenzofuran-7-carboxaldehyde, 7-formyl-2,3-dihydrobenzofuran | [1] |

Experimental Protocols

The synthesis of derivatives of this compound is of significant interest in drug discovery. Below is a detailed experimental protocol for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a key step in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[3]

2.1. Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol describes the carboxylation of 2,3-dihydrobenzofuran at the 7-position.

-

Materials:

-

2,3-dihydrobenzofuran (1)

-

n-butyllithium (n-BuLi)

-

Tetramethylethylenediamine (TMEDA)

-

Hexane

-

Dry ice (solid CO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran (1) in hexane containing TMEDA at room temperature.

-

Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 4 hours to facilitate lithiation.

-

Slowly add crushed dry ice to the reaction mixture and allow it to stir overnight.

-

Acidify the mixture with concentrated HCl.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2).

-

2.2. Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide

This protocol details the conversion of the carboxylic acid to the corresponding carboxamide.

-

Materials:

-

2,3-dihydrobenzofuran-7-carboxylic acid (2)

-

Isobutyl chloroformate (i-BuOCOCl)

-

N-methylmorpholine (NMM)

-

Tetrahydrofuran (THF)

-

30% Ammonium Hydroxide (NH₄OH)

-

-

Procedure:

-

Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (2) in THF and cool the solution to -20 °C.

-

Add N-methylmorpholine (NMM) followed by the dropwise addition of isobutyl chloroformate (i-BuOCOCl).

-

Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.

-

Add 30% ammonium hydroxide (NH₄OH) and allow the reaction to proceed at room temperature for 1 hour.

-

Extract the product, dry the organic phase, and purify to obtain 2,3-dihydrobenzofuran-7-carboxamide (3).

-

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide from 2,3-dihydrobenzofuran.

Caption: Synthetic pathway for 2,3-dihydrobenzofuran-7-carboxamide.

Analytical Methods

Accurate quantification of this compound and its derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of benzofuran derivatives. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural confirmation, making it suitable for trace analysis and impurity profiling. Derivatization may be necessary to improve the volatility of the analyte.

Further information on analytical methods can be found in resources detailing the analysis of structurally similar compounds.[4][5]

Applications in Drug Development

2,3-Dihydrobenzofuran derivatives are integral to the synthesis of various biologically active molecules. For instance, they form the core structure of compounds investigated as PARP-1 inhibitors, which are a class of targeted cancer therapies.[3] The aldehyde functional group at the 7-position allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening. The general benzofuran and dihydrobenzofuran structures are found in numerous natural products and have been explored for their potential anti-cancer, anti-inflammatory, and anti-microbial activities.[6][7]

References

- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde

This guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. It details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The core structure of this compound consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A carbaldehyde (formyl) group is attached to position 7 of this core.

-

Synonyms: 7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carbaldehyde[2]

Below is a diagram representing the logical relationship of the constituent parts of the molecule.

Caption: Logical structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in experimental settings.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 196799-45-8 | [1][2] |

| InChI Key | CLXXUGOCVBQNAI-UHFFFAOYSA-N | [1][2] |

| SMILES | C1COC2=C1C=CC=C2C=O | [1][2] |

| Appearance | Not specified; likely solid at room temp. | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Table 2: Predicted Spectroscopic and Physicochemical Data

| Data Type | Predicted Value | Reference(s) |

| Monoisotopic Mass | 148.052429494 Da | [1] |

| XlogP | 1.4 | [4] |

| Collision Cross Section (Ų) | [4] | |

| [M+H]+ | 126.0 | [4] |

| [M+Na]+ | 135.2 | [4] |

| [M-H]- | 131.5 | [4] |

Experimental Protocols

This section details relevant experimental procedures involving this compound and its derivatives.

3.1. Synthesis Protocol: Carboxylation of 2,3-Dihydrobenzofuran

A common route to introduce a functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold is through directed ortho-lithiation, followed by quenching with an appropriate electrophile. The synthesis of the corresponding carboxylic acid, a direct precursor to the carbaldehyde, is described.

Experimental Workflow: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid [5]

-

Lithiation: 2,3-Dihydrobenzofuran is treated with n-butyllithium (n-BuLi) in the presence of a directing agent like tetramethylethylenediamine (TMEDA) in an inert solvent (e.g., hexane) at room temperature under a nitrogen atmosphere.

-

Carboxylation: The resulting lithiated intermediate is quenched by the addition of solid carbon dioxide (dry ice).

-

Acidification: The reaction mixture is then acidified with a strong acid, such as concentrated HCl, to protonate the carboxylate and yield 2,3-dihydrobenzofuran-7-carboxylic acid.

-

Reduction (Hypothetical): The resulting carboxylic acid can then be reduced to the corresponding aldehyde using standard reducing agents suitable for this transformation (e.g., DIBAL-H or conversion to a Weinreb amide followed by reduction).

The following diagram illustrates this synthetic workflow.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydrobenzofuran have been investigated as inhibitors of various enzymes. Notably, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).[5]

PARP-1 Inhibition Signaling Pathway

PARP-1 is a key enzyme in the DNA damage repair process, particularly in the base excision repair (BER) pathway. In cancer cells with deficiencies in other repair pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The diagram below outlines the role of PARP-1 and the effect of its inhibition.

References

- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. PubChemLite - 2,3-dihydro-1-benzofuran-7-carbaldehyde (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 5. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2,3-dihydrobenzofuran-7-carbaldehyde. Due to the limited availability of a complete, experimentally verified dataset in the public domain for this specific isomer, this document presents a combination of data from publicly accessible databases and predicted spectral information based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification

| IUPAC Name | 2,3-dihydro-1-benzofuran-7-carbaldehyde[1] |

| Synonyms | 7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carboxaldehyde[1] |

| Molecular Formula | C₉H₈O₂[1] |

| Molecular Weight | 148.16 g/mol [1] |

| CAS Number | 196799-45-8[1] |

| Chemical Structure |

|

Spectral Data Summary

The following tables summarize the predicted and typical spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.9 - 10.1 | s | 1H | - | Aldehyde CHO |

| ~7.4 - 7.6 | d | 1H | ~7-8 | Ar-H |

| ~7.2 - 7.4 | d | 1H | ~7-8 | Ar-H |

| ~6.9 - 7.1 | t | 1H | ~7-8 | Ar-H |

| ~4.6 - 4.8 | t | 2H | ~8-9 | O-CH₂ |

| ~3.2 - 3.4 | t | 2H | ~8-9 | Ar-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 192 | CHO |

| ~160 - 162 | C-O (Ar) |

| ~135 - 137 | C-CHO (Ar) |

| ~130 - 132 | CH (Ar) |

| ~125 - 127 | CH (Ar) |

| ~120 - 122 | C-C (Ar) |

| ~110 - 112 | CH (Ar) |

| ~71 - 73 | O-CH₂ |

| ~29 - 31 | Ar-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1680 - 1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 147 | High | [M-H]⁺ |

| 120 | Medium | [M-CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance (ATR).

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analysis for definitive characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dihydrobenzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,3-Dihydrobenzofuran-7-carbaldehyde. These predictions are based on computational models and are valuable for initial identification and as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 10.30 | s | - | 1H | H-8 (Aldehyde) |

| 7.65 | d | 7.6 | 1H | H-6 |

| 7.45 | d | 7.6 | 1H | H-4 |

| 7.00 | t | 7.6 | 1H | H-5 |

| 4.65 | t | 8.8 | 2H | H-2 |

| 3.25 | t | 8.8 | 2H | H-3 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 192.0 | C=O | C-8 (Aldehyde) |

| 162.5 | C | C-7a |

| 135.0 | CH | C-6 |

| 129.5 | C | C-7 |

| 128.5 | CH | C-4 |

| 122.0 | CH | C-5 |

| 121.0 | C | C-3a |

| 72.0 | CH₂ | C-2 |

| 29.0 | CH₂ | C-3 |

Analysis and Interpretation of Spectral Data

The predicted NMR data reveals key structural features of this compound.

¹H NMR Spectrum:

-

Aldehyde Proton: A characteristic singlet is predicted to appear far downfield around 10.30 ppm, which is typical for an aldehyde proton.

-

Aromatic Protons: Three aromatic protons are expected to be in the range of 7.00-7.65 ppm. The ortho- and para-coupling patterns (doublet, doublet, and triplet) are consistent with a trisubstituted benzene ring.

-

Dihydrofuran Protons: The two methylene groups of the dihydrofuran ring are expected to appear as triplets around 4.65 ppm (H-2, adjacent to the oxygen atom) and 3.25 ppm (H-3). The downfield shift of H-2 is due to the deshielding effect of the neighboring oxygen atom.

¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is predicted to have a chemical shift of approximately 192.0 ppm.

-

Aromatic Carbons: Six aromatic carbons are expected in the region of 121.0-162.5 ppm.

-

Aliphatic Carbons: The two methylene carbons of the dihydrofuran ring are predicted at approximately 72.0 ppm (C-2) and 29.0 ppm (C-3), consistent with their chemical environments.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and is unlikely to react with the analyte.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can reference the residual solvent peak.

3.2. NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

Diagram 1: Logical Workflow for NMR-based Structure Elucidation

The Multifaceted Biological Activities of Dihydrobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various dihydrobenzofuran derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Naturally Isolated Dihydrobenzofurans | ||||

| Compound 1 | Oral (CAL-27) | 48.52 ± 0.95 | 5-Fluorouracil | 97.76 ± 3.44 |

| Lung (NCI-H460) | 53.24 ± 1.49 | Cisplatin | - | |

| Compound 3 | Oral (CAL-27) | 86.95 ± 4.39 | 5-Fluorouracil | 97.76 ± 3.44 |

| Synthetic Dihydrobenzofuran Derivatives | ||||

| Fluorinated Dihydrobenzofuran 1 | Colorectal (HCT116) | 19.5 | - | - |

| Fluorinated Dihydrobenzofuran 2 | Colorectal (HCT116) | 24.8 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dihydrobenzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Apoptosis Induction Workflow

The following diagram illustrates a typical workflow for assessing apoptosis induction by dihydrobenzofuran derivatives.

Anti-inflammatory Activity

Several dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory markers like nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines.

| Compound/Derivative | Inflammatory Mediator | Cell Line | IC50 (µM) |

| Fluorinated Dihydrobenzofurans | |||

| Compound 2 | PGE₂ | Macrophages | 1.92 |

| IL-6 | Macrophages | >50 | |

| CCL2 | Macrophages | >50 | |

| NO | Macrophages | 4.9 | |

| Compound 3 | PGE₂ | Macrophages | 1.48 |

| IL-6 | Macrophages | 9.04 | |

| CCL2 | Macrophages | 19.3 | |

| NO | Macrophages | 5.2 | |

| Compound 5 | PGE₂ | Macrophages | 1.1 |

| IL-6 | Macrophages | 1.2 | |

| CCL2 | Macrophages | 1.5 | |

| NO | Macrophages | 2.4 | |

| Compound 6 | PGE₂ | Macrophages | 20.5 |

| IL-6 | Macrophages | 8.7 | |

| CCL2 | Macrophages | 10.2 | |

| NO | Macrophages | 3.5 | |

| Compound 8 | PGE₂ | Macrophages | >50 |

| IL-6 | Macrophages | 4.5 | |

| CCL2 | Macrophages | 6.8 | |

| NO | Macrophages | 4.8 | |

| Piperazine/benzofuran hybrid 5d | NO | RAW-264.7 | 52.23 ± 0.97 |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell cultures.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Dihydrobenzofuran derivatives

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Visualization of NF-κB and MAPK Signaling Pathways

Dihydrobenzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Antimicrobial Activity

Dihydrobenzofuran derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 |

| Bacillus subtilis | 125 | |

| Staphylococcus aureus | 32 | |

| Salmonella enteritidis | 32 | |

| Hydrophobic benzofuran analogs | Escherichia coli | 0.39-3.12 |

| Staphylococcus aureus | 0.39-3.12 | |

| Methicillin-resistant S. aureus | 0.39-3.12 | |

| Bacillus subtilis | 0.39-3.12 | |

| Candida albicans | 0.39-3.12 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4][5]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Dihydrobenzofuran derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the dihydrobenzofuran derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]

Neuroprotective Activity

Dihydrobenzofuran derivatives have demonstrated potential in protecting neuronal cells from various insults, including excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Neuroprotective Activity Data

Quantitative data for neuroprotective activity is often presented as the concentration required to achieve a certain level of protection against a neurotoxic insult.

| Compound/Derivative | Neuroprotective Effect | Assay | EC50/Effective Conc. |

| Benzofuran-2-carboxamide 1f | Protection against NMDA-induced excitotoxicity | Primary rat cortical neurons | ~30 µM |

| Benzofuran-2-carboxamide 1j | Protection against NMDA-induced excitotoxicity | Primary rat cortical neurons | 100-300 µM |

| TFSeB | Reversion of STZ-induced MAO-B and AChE activity increase | Mouse model of AD | 1 and 5 mg/kg |

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.[6][7][8][9][10]

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., HT22)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Dihydrobenzofuran derivatives

-

Glutamate solution

-

Cell viability assay kit (e.g., MTT, LDH)

-

96-well plates

Procedure:

-

Cell Culture: Culture primary neurons or neuronal cells in 96-well plates until they form a network.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1-24 hours.

-

Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a specified period (e.g., 24 hours).

-

Assessment of Cell Viability: After the glutamate exposure, assess cell viability using a suitable assay (e.g., MTT or LDH release assay).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

Visualization of Neuroprotective Signaling Pathways

Dihydrobenzofuran derivatives may exert their neuroprotective effects through multiple mechanisms, including modulation of apoptosis, antioxidant pathways, and neurotrophic factor signaling.

Synthesis of 2,3-Dihydrobenzofurans

A general and efficient method for the synthesis of 2,3-dihydrobenzofuran derivatives involves the rhodium-catalyzed reaction of N-phenoxyacetamides with methylenecyclopropanes.[1]

General Experimental Protocol

Materials:

-

N-phenoxyacetamide derivative

-

Methylenecyclopropane derivative

-

[Cp*RhCl₂]₂ (catalyst)

-

Sodium acetate (NaOAc)

-

Trifluoroethanol (TFE)

-

Reaction vessel

-

Stirring apparatus

-

Rotary evaporator

-

Preparative Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a reaction vessel, combine the N-phenoxyacetamide (1.0 equiv), methylenecyclopropane (2.0 equiv), [Cp*RhCl₂]₂ (5 mol%), and NaOAc (1.0 equiv).

-

Solvent Addition: Add TFE (to achieve a 0.2 M concentration of the N-phenoxyacetamide) to the mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. The reaction can be performed without the exclusion of air or moisture.

-

Work-up: After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by preparative TLC to obtain the desired 2,3-dihydrobenzofuran derivative.

This technical guide provides a foundational understanding of the diverse biological activities of dihydrobenzofuran derivatives. The presented data, protocols, and pathway visualizations are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. innoprot.com [innoprot.com]

- 7. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. fujifilmcdi.com [fujifilmcdi.com]

- 10. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide on the Safety and Hazards of 2,3-Dihydrobenzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS No. 196799-45-8), a chemical intermediate used in laboratory settings. The information is compiled from publicly available safety data sheets and chemical databases to ensure research and development professionals can handle this substance with the necessary precautions.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| CAS Number | 196799-45-8 | Fisher Scientific[2], PubChem[1] |

| Appearance | Not specified (assumed solid based on handling advice) | - |

| Storage Temperature | 2-8°C under an inert atmosphere | UB[3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Based on aggregated GHS information from multiple suppliers, the compound is associated with the following hazard statements[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark)[1]. The signal word for this chemical is "Warning"[1].

A logical workflow for chemical hazard assessment is crucial in a laboratory setting. The following diagram illustrates a generalized process for identifying and mitigating risks associated with chemical compounds like this compound.

Section 3: Toxicological Information

The toxicological profile is derived from its GHS classifications. The primary routes of exposure are oral, dermal, and inhalation, all of which are considered harmful[1].

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1]. |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[1]. |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled[1]. |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1]. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[1]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[1]. |

Section 4: Experimental Protocols & Safe Handling

While specific experimental protocols for safety testing of this compound are not publicly available, standardized OECD guidelines are typically followed for chemical hazard assessment. The handling and safety precautions described in Safety Data Sheets provide a protocol for safe laboratory use.

General Experimental Workflow for Safe Handling:

The following diagram outlines a standard workflow for handling hazardous chemicals in a research environment.

Key Handling and Storage Procedures:

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles that conform to EN166 standards[4].

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber, compliant with EN 374) and a lab coat to prevent skin contact[4].

-

Respiratory Protection : If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator may be necessary[5].

-

-

Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents[4].

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container[3][4]. The recommended storage temperature is between 2-8°C under an inert atmosphere[3].

Section 5: First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4][5]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4]. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[4]. |

Section 6: Fire-Fighting and Stability

-

Flammability : While specific data for this compound is limited, related structures are combustible liquids[6]. It should be kept away from heat, sparks, and open flames.

-

Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam appropriate for the surrounding fire[6].

-

Chemical Stability : The compound is considered stable under recommended storage conditions[4].

-

Incompatible Materials : Avoid contact with strong oxidizing agents[4].

-

Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂)[4].

Section 7: Conclusion

This compound is a hazardous chemical that poses risks of acute toxicity if inhaled, ingested, or in contact with skin. It is also a skin and eye irritant. All handling should be performed by qualified personnel in a controlled laboratory environment, adhering strictly to the safety protocols outlined in this guide and the substance's Safety Data Sheet. The use of appropriate engineering controls and personal protective equipment is mandatory to ensure the safety of researchers and prevent accidental exposure.

References

- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

The Rise of 2,3-Dihydrobenzofuran-7-carboxamides: A New Frontier in Targeted Drug Discovery

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising class of compounds, the 2,3-dihydrobenzofuran-7-carboxamide derivatives, has emerged as a focal point for researchers in oncology and beyond. This technical guide delves into the discovery, synthesis, and biological evaluation of these versatile scaffolds, with a particular emphasis on their potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this burgeoning area of medicinal chemistry.

Abstract

Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and its analogue, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, have been synthesized and identified as potent inhibitors of PARP-1.[1][2] Structure-based drug design has led to the development of a lead compound, DHBF-7-carboxamide, with an IC50 value of 9.45 μM.[1] Further optimization, particularly through substitutions on the benzylidene moiety at the 2-position of the dihydrobenzofuran-3(2H)-one core, has yielded derivatives with significantly improved potency, with some compounds exhibiting IC50 values in the nanomolar range.[3][4] This guide provides a detailed overview of the synthetic methodologies, structure-activity relationships (SAR), and key biological data for this promising class of inhibitors.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1] By synthesizing poly(ADP-ribose) chains at the sites of DNA breaks, PARP-1 recruits other DNA repair proteins, facilitating the restoration of genomic integrity. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to synthetic lethality, making it a highly attractive target for cancer therapy.[5] The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a novel pharmacophore that effectively targets the NAD+ binding site of PARP-1.[1]

Data Presentation: Structure-Activity Relationship of Novel Derivatives

The inhibitory activity of various 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives against PARP-1 has been systematically evaluated. The following tables summarize the key quantitative data, highlighting the impact of different substitutions on inhibitory potency.

Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

| Compound ID | R1 | R2 | R3 | R4 | PARP-1 IC50 (μM) |

| 3 | H | H | H | H | 9.45[1] |

| 20 | 5-Fluoro | H | H | H | 2.12[1] |

| rac-13a | H | 2-Methyl | H | H | 10.44[1] |

| rac-13c | 5-Fluoro | 2-Methyl | H | H | 2.45[1] |

| (-)-13c | 5-Fluoro | (S)-2-Methyl | H | H | 1.53[1] |

| (+)-13c | 5-Fluoro | (R)-2-Methyl | H | H | 3.62[1] |

Table 2: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives

| Compound ID | R-group at 2-position | PARP-1 IC50 (μM) |

| 36 | H | 16.2[1] |

| 58 | 3',4'-dihydroxybenzylidene | 0.531[4] |

| 59 | 2',4'-dihydroxybenzylidene | 0.753[6] |

| 66 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |

| 67 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |

| 68 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |

| 70 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |

| 72 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |

| 73 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound 3)

The synthesis of the lead compound, 2,3-dihydrobenzofuran-7-carboxamide, is achieved through a multi-step process.[1]

Caption: Synthetic workflow for the lead compound.

Detailed Methodology:

-

Carboxylation: 2,3-Dihydrobenzofuran is subjected to lithiation at the 7-position using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in hexane at room temperature under a nitrogen atmosphere.[1] The resulting lithiated intermediate is then quenched with dry ice (solid CO2), followed by acidification with concentrated hydrochloric acid to yield 2,3-dihydrobenzofuran-7-carboxylic acid.[1]

-

Amidation: The carboxylic acid derivative is converted to the corresponding carboxamide via a mixed-anhydride method to afford the lead compound, 2,3-dihydrobenzofuran-7-carboxamide.[1]

PARP-1 Enzyme Inhibition Assay (Fluorometric)

The in vitro inhibitory activity of the synthesized compounds against PARP-1 is determined using a fluorometric assay that measures the consumption of NAD+.

Caption: Workflow for the PARP-1 inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer. A working solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) is also prepared.

-

Assay Setup: The test compound dilutions are added to the wells of a microplate. The PARP1 enzyme and activated DNA mixture is then added to each well, and the plate is incubated at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of β-Nicotinamide adenine dinucleotide (NAD+).

-

Incubation: The plate is incubated at room temperature, protected from light, to allow the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and a developing reagent is added to generate a fluorescent signal that is inversely proportional to the amount of NAD+ consumed.

-

Data Analysis: The fluorescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (typically 48-72 hours).

-

MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Signaling Pathway

PARP-1 in DNA Single-Strand Break Repair

The primary mechanism of action for the 2,3-dihydrobenzofuran-7-carboxamide derivatives is the inhibition of PARP-1, which disrupts the DNA damage repair pathway.

Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran-7-carboxamide scaffold represents a highly promising platform for the development of novel PARP-1 inhibitors. The structure-activity relationship studies have demonstrated that strategic modifications to the core structure can lead to a significant enhancement in inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates for clinical development. Additionally, exploring the potential of these derivatives against other therapeutic targets, such as c-Met and NF-κB, could broaden their clinical applicability.[7][8] The continued investigation of 2,3-dihydrobenzofuran-7-carboxamides holds great promise for the future of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atcc.org [atcc.org]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pervasive Presence of Benzofuran and Dihydrobenzofuran Scaffolds in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural origins, biosynthesis, and isolation of benzofuran and dihydrobenzofuran compounds for professionals in research, science, and drug development.

Benzofuran and dihydrobenzofuran moieties are privileged heterocyclic structures found in a vast array of natural products. These compounds, biosynthesized by a diverse range of organisms including higher plants, fungi, and marine life, exhibit a remarkable spectrum of biological activities. Their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties have positioned them as significant lead compounds in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of these valuable compounds, details their biosynthetic pathways, and outlines key experimental protocols for their isolation and characterization.

Natural Sources: A Rich Tapestry of Bioactive Molecules

Benzofuran and dihydrobenzofuran derivatives are widely distributed throughout the natural world. Higher plants, in particular, are a prolific source, with families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae being prominent producers.[1] Fungi, especially those from marine environments, and various marine invertebrates also contribute to the rich diversity of these natural products.[2][3][4][5][6]

Higher Plants

The plant kingdom is a treasure trove of benzofuran and dihydrobenzofuran compounds. The Asteraceae family, for instance, is known to produce a high number of these derivatives.[7] Notable examples include compounds isolated from Eupatorium aschenbornianum.[8][9] The Moraceae family, particularly the genus Morus (mulberry), is a well-documented source of benzofuran derivatives like moracins.[10][11][12][13] The genus Styrax is recognized for producing egonol and related dihydrobenzofuran lignans.[7][8][14][15][16][17][18][19] Furthermore, the Apiaceae family is a known source of furanocoumarins, a class of benzofuran derivatives.[2][20][21][22][23]

Fungi

Fungi, particularly those thriving in marine ecosystems, have emerged as a significant source of novel benzofuran and dihydrobenzofuran compounds.[3] Species of the genus Aspergillus, such as Aspergillus terreus and Aspergillus ustus, isolated from marine organisms, have been shown to produce a variety of these derivatives, some exhibiting antibacterial and cytotoxic activities.[3][4][5][6]

Marine Organisms

Beyond fungi, the broader marine environment is a rich reservoir of unique benzofuran and dihydrobenzofuran structures.[2] These compounds have been isolated from various marine sources and often exhibit potent biological activities, highlighting the untapped potential of marine natural products in drug discovery.

Quantitative Analysis of Benzofuran and Dihydrobenzofuran Compounds

The concentration of benzofuran and dihydrobenzofuran derivatives can vary significantly depending on the natural source, the specific plant part, and environmental conditions. The following tables summarize some of the available quantitative data for key compounds.

| Compound | Plant Source | Plant Part | Concentration (mg/g) | Reference |

| Mulberroside A | Morus alba | Root Bark | 100.19 ± 63.62 | [24] |

| Kuwanon G | Morus alba | Root Bark | 24.05 ± 23.17 | [24] |

| Morusin | Morus alba | Root Bark | 10.98 ± 10.49 | [24] |

| Mulberroside A | Morus alba | Twigs | 44.55 ± 34.61 | [24] |

| Kuwanon G | Morus alba | Twigs | 3.86 ± 2.54 | [24] |

| Morusin | Morus alba | Twigs | 2.63 ± 1.97 | [24] |

| Morusin | Morus alba | Fruits | 0.11 ± 0.10 | [24] |

| Cathafuran B | Morus alba | Methanol Extract | - | [11] |

| Moracin M | Morus alba | Petroleum Ether Extract | - | [11] |

| Compound | Plant Source | Concentration (µg/g Fresh Weight) | Reference |

| Psoralen | Parsnip | 145 | [2][23] |

| Psoralen | Parsley | 112 | [2][23] |

| Bergapten | Parsnip | 4.5 | [21] |

| Xanthotoxin | Parsnip | 7.1 | [21] |

| Isopimpinellin | Parsnip | 1.5 | [21] |

| Angelicin | Parsnip | 1.8 | [21] |

| Compound | Fungal/Plant Source | Activity | MIC/IC50 | Reference | | --- | --- | --- | --- | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (A. hydrophila) | 9 µM |[3] | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (P. aeruginosa) | 9 µM |[3] | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (V. harveyi) | 18 µM |[3] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. mentagrophytes) | 200 µg/mL |[8][9] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. rubrum) | 100 µg/mL |[8][9] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. mentagrophytes & T. rubrum) | 50 µg/mL |[8][9] | | Eupatodibenzofuran A | Eupatorium fortunei | Cytotoxic (A549 cells) | 5.95 ± 0.89 µM |[25] | | Eupatodibenzofuran A | Eupatorium fortunei | Cytotoxic (MCF-7 cells) | 5.55 ± 0.23 µM |[25] |

Biosynthetic Pathways

The biosynthesis of benzofuran and dihydrobenzofuran natural products involves complex enzymatic cascades, often originating from the phenylpropanoid pathway. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Pterocarpan Biosynthesis

Pterocarpans are a major class of isoflavonoids with a characteristic dihydrobenzofuran moiety fused to a chromane ring system. Their biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of an isoflavone intermediate, which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton.[1][10][26][27]

Rocaglamide Biosynthesis

Rocaglamides, a unique class of cyclopenta[b]benzofurans from Aglaia species, are proposed to be biosynthesized through a cycloaddition of a 3-hydroxyflavone derivative and a cinnamic acid amide derivative.[7][14][24][28][29] This is followed by a series of rearrangements and reductions to form the final complex rocaglamide structure.

Experimental Protocols

The isolation and characterization of benzofuran and dihydrobenzofuran compounds from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.

General Workflow for Isolation and Purification

A typical workflow for the isolation of these compounds from a plant or fungal source is outlined below.

Detailed Methodologies

1. Extraction of Moracins from Morus alba Leaves [11][13][30]

-

Sample Preparation: Shade-dried and powdered leaves of Morus alba.

-

Extraction: Subject the powdered material (200 g) to sequential hot solvent extraction using a Soxhlet apparatus with 500 mL each of petroleum ether, chloroform, and methanol.

-

Solvent Removal: Concentrate the extracts using a rotary vacuum evaporator.

-

Fractionation: The resulting crude extracts can be further fractionated using column chromatography on silica gel with a gradient of petroleum ether and ethyl acetate.

2. Isolation of Egonol from Styrax Species [14][17][18][19]

-

Extraction: A hydroalcoholic extract of the stems is typically prepared.

-

Fractionation: The extract (e.g., 3.5 g) is subjected to column chromatography on silica gel (70-230 mesh).

-

Elution: A gradient of increasing polarity is used, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Egonol is typically eluted in fractions with a higher proportion of ethyl acetate.

3. Fungal Isolation Protocol [18][31]

-

Sample Preparation: Surface sterilize the host tissue (e.g., plant material) by sequential immersion in 75% ethanol, 5% sodium hypochlorite, and 70% ethanol.

-

Inoculation: Place small pieces of the sterilized tissue onto a suitable culture medium such as Potato Dextrose Agar (PDA).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until fungal growth is observed.

-

Purification: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

-

Fermentation and Extraction: For the production of secondary metabolites, the pure fungal strain is cultured in a liquid medium (e.g., Potato Dextrose Broth). The culture broth is then extracted with an organic solvent like ethyl acetate to obtain the crude extract containing the desired compounds.

4. High-Performance Liquid Chromatography (HPLC) for Separation and Analysis [2][17][20][31][32][33][34][35][36][37]

-

Column: A reversed-phase C18 column is commonly used (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent such as acetonitrile or methanol.

-

Gradient Example: A linear gradient starting from a lower concentration of the organic solvent (e.g., 10% acetonitrile) and increasing to a higher concentration (e.g., 95-100% acetonitrile) over a period of 20-30 minutes is a good starting point for method development.

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds. Coupling the HPLC system to a Mass Spectrometer (MS) allows for the identification of compounds based on their mass-to-charge ratio.

5. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Benzofurans [3][6][25][32][35][38][39][40]

-

Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.

-

Carrier Gas: Helium is the most common carrier gas with a typical flow rate of 1 mL/min.

-

Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60-70 °C) to a high final temperature (e.g., 280-300 °C) to elute compounds with a wide range of boiling points.

-

Injection: A split or splitless injection mode is used depending on the concentration of the analytes.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to spectral libraries for compound identification.

6. Spectroscopic Analysis for Structure Elucidation [5][11][23][39]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Conclusion

The natural world offers a rich and diverse source of benzofuran and dihydrobenzofuran compounds with significant potential for drug discovery and development. This technical guide has provided an overview of their natural occurrences, delved into their biosynthetic origins, and outlined key experimental protocols for their isolation and characterization. By leveraging this knowledge, researchers can more effectively tap into this valuable class of natural products to uncover novel therapeutic agents and advance the frontiers of medicine.

References

- 1. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids and Furanocoumarins Involved in Drug Interactions [mdpi.com]

- 3. Prenylated Phenol and Benzofuran Derivatives from Aspergillus terreus EN-539, an Endophytic Fungus Derived from Marine Red Alga Laurencia okamurai - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenylated Phenol and Benzofuran Derivatives from Aspergillus terreus EN-539, an Endophytic Fungus Derived from Marine Red Alga Laurencia okamurai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New dihydrobenzofuranoid from the marine-derived fungus Aspergillus ustus KMM 4664 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor aspochalasin and antiviral benzofuran derivatives from a marine-derived fungus Aspergillus sp. SCSIO41032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Total synthesis of a demethoxy-egonol from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. web.vscht.cz [web.vscht.cz]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]